2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
Overview
Description
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester (MPPE) is a small organic compound with a molecular weight of 164.2 g/mol and a melting point of 81°C. It is a colorless, water-soluble, and crystalline solid with a pyrrolidine ring structure. MPPE is known for its biological activity, with applications in the pharmaceutical, biotechnological and chemical industries.
Scientific Research Applications
Synthesis Techniques
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester, and similar compounds, are synthesized through various methods that contribute to the field of organic chemistry. The Hantzsch pyrrole synthesis provides a route to obtain ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, showcasing the versatility of pyrrole derivatization (Roomi & Macdonald, 1970). Additionally, 2-(Acylmethylene)propanediol diacetates, which easily cyclize under acidic conditions to yield furans, can react with primary amines under palladium catalysis to give 1,2,4-trisubstituted pyrroles, demonstrating a novel route to these compounds (Friedrich, Wächtler, & Meijere, 2002).
Chemical Sensing and Chemosensors
The chemical structure of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester lends itself to applications in sensing technologies. A study highlights the synthesis of a new colorimetric chemosensor, which utilizes a hybrid hydrazo/azo dye chromophoric system, demonstrating the compound's potential in naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+ in various environments (Aysha et al., 2021).
Catalysis and Polymerization
Research into the conversion of lactates to their corresponding alkyl 2-(propionyloxy)propanoate esters via Pd-catalyzed hydroesterification illustrates the utility of similar esters in catalysis and the potential for sustainable chemistry applications. This process not only highlights the role of such compounds in catalysis but also their significance in producing acrylates for polymerization, underpinning their value in materials science (Yee, Hillmyer, & Tonks, 2018).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, the synthesis of complex molecules often utilizes intermediates like 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester. An example is the synthesis of Dabigatran Etexilate, where 3-(Pyridin-2-ylamino)propinoic acid ethyl ester plays a crucial role in the multi-step synthesis process, highlighting the compound's importance in the development of therapeutic agents (Duan Yumin, 2010).
properties
IUPAC Name |
ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSAKPYLYBSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.